1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone
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Overview
Description
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is an organic compound that belongs to the class of thienyl ketones This compound features a thienyl ring substituted with two chlorine atoms at positions 2 and 5, and a hydroxyethanone group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone can be synthesized through the Friedel-Crafts acylation of 2,5-dichlorothiophene with glycolic acid. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{2,5-Dichlorothiophene} + \text{Glycolic Acid} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Formation of 1-(2,5-Dichlorothien-3-yl)-2-oxoethanone.
Reduction: Formation of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanol.
Substitution: Formation of various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thienyl ring and the hydroxyethanone group allows for diverse interactions with molecular targets, contributing to its potential biological activities.
Comparison with Similar Compounds
1-(2,5-Dichlorothien-3-yl)-2-oxoethanone: Similar structure but with a ketone group instead of a hydroxy group.
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanol: Similar structure but with an alcohol group instead of a ketone group.
2,5-Dichlorothiophene: The parent compound without the hydroxyethanone group.
Uniqueness: 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is unique due to the presence of both the thienyl ring and the hydroxyethanone group, which confer distinct chemical and biological properties
Biological Activity
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone (CAS Number: 20234181) is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₆H₄Cl₂O₂S
- Molecular Weight : 195.07 g/mol
- IUPAC Name : this compound
This compound features a thienyl ring substituted with chlorine atoms and a hydroxyl group attached to an ethanone moiety, which contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Research has indicated that compounds with thienyl structures often exhibit antimicrobial activity. For instance, studies have shown that derivatives of thienyl compounds can inhibit the growth of various bacterial strains. The presence of chlorine substituents may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests that it may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling or other related pathways.
Cytotoxicity and Cancer Research
Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms involved and to assess the therapeutic potential in oncology.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduced cytokine production in macrophages | |
Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study: Anti-inflammatory Mechanism Investigation
A study focused on the anti-inflammatory effects of this compound utilized RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in nitric oxide (NO) production and prostaglandin E2 levels upon treatment with varying concentrations of the compound. Western blot analysis confirmed that this effect was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Properties
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)-2-hydroxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-5-1-3(4(10)2-9)6(8)11-5/h1,9H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWAUNIKFDBTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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